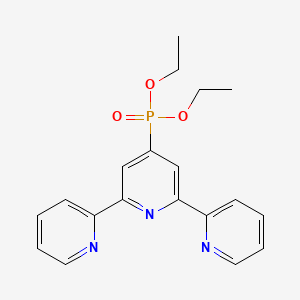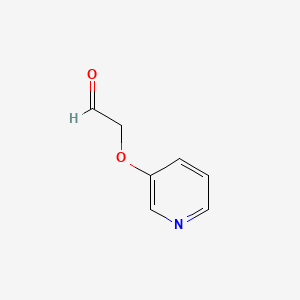
4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine
Overview
Description
Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is a chemical compound with the molecular formula C19H20N3O3P. It is known for its unique structure, which includes a terpyridine core and a phosphonate ester group. This compound is used in various scientific research applications due to its ability to form complexes with metal ions and its potential in catalysis and material science .
Mechanism of Action
Target of Action
Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is a type of ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound is a tridentate ligand, meaning it has three points where it can bind to its target . The primary targets of this compound are metal centers .
Mode of Action
The compound coordinates with its targets, the metal centers, to form complexes . This interaction results in changes in the properties of the metal centers, which can have various effects depending on the specific metal and the environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate. For instance, the presence of different metal centers in the environment can affect the compound’s ability to form complexes. Additionally, factors such as pH and temperature can influence the stability of the compound and its complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate typically involves the reaction of 2,2’:6’,2’'-terpyridine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester group to phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where the phosphonate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted terpyridine compounds .
Scientific Research Applications
Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs and diagnostic agents.
Medicine: Research is ongoing to investigate its role in the development of new therapeutic agents, especially those targeting metal ion interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-terpyridine: A tridentate ligand similar to diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate but lacks the phosphonate ester group.
Diethyl 2,2’-bipyridine-4’-phosphonate: Similar structure but with a bipyridine core instead of a terpyridine core.
Uniqueness
Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is unique due to its combination of a terpyridine core and a phosphonate ester group. This unique structure enhances its ability to form stable metal complexes and participate in a broader range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3O3P/c1-3-24-26(23,25-4-2)15-13-18(16-9-5-7-11-20-16)22-19(14-15)17-10-6-8-12-21-17/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMWBGOUZAXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745422 | |
| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161583-75-1 | |
| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine](/img/structure/B575391.png)


![5,6,7,8-Tetrahydro-5,8-methanoimidazo[1,5-a]pyridine](/img/structure/B575395.png)
